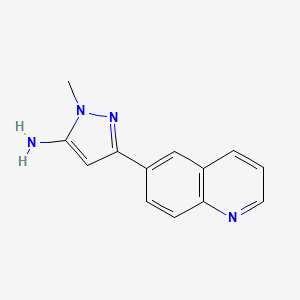
1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine is a heterocyclic compound that contains both quinoline and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine typically involves the following steps:
Methylation: The quinoline precursor is methylated using methyl iodide (CH₃I) in dimethylformamide (DMF) at 60°C for 2 hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline ring or the pyrazole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoline and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted pyrazole derivatives.
Scientific Research Applications
1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-Methylquinoline-2-one: Shares the quinoline moiety but lacks the pyrazole ring.
4-Hydroxy-2-quinolones: Contains a quinoline ring with different functional groups.
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indoles: Structurally similar but with different biological activities.
Uniqueness
1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine is unique due to its combined quinoline and pyrazole structure, which allows for diverse chemical reactivity and potential biological activities that are not observed in its similar compounds .
Biological Activity
1-Methyl-3-(quinolin-6-yl)-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the compound's synthesis, mechanisms of action, biological activity, and relevant case studies.
Chemical Structure and Synthesis
The compound features a quinoline moiety known for its diverse biological properties and a pyrazole ring that enhances its reactivity and stability. Various synthetic methods can be employed to produce this compound, including:
- Nucleophilic attacks using hydrazine
- Cyclization processes with mercuric salts
These methods yield products that are of significant interest for further synthetic applications in medicinal chemistry.
Research indicates that this compound interacts with specific molecular targets within cells. These interactions can influence critical signaling pathways related to:
- Cell proliferation
- Apoptosis
This suggests a potential role in therapeutic applications, particularly as an anti-cancer agent. The compound may inhibit various enzymes and receptors involved in disease pathways, making it a candidate for drug development.
Anticancer Properties
Studies have shown that compounds structurally similar to this compound exhibit significant anti-tumor properties. For instance, similar pyrazole derivatives have been documented to inhibit specific kinases associated with cancer progression. The following table summarizes some findings related to the compound's biological activity:
| Study | Target | Activity | IC50 (nM) |
|---|---|---|---|
| Study A | CK1δ/ε | Inhibition | 10.5 |
| Study B | PANC-1 | Cytotoxicity | 15.0 |
| Study C | Various kinases | Selectivity | 5.0 |
These results highlight the compound's potential as a lead molecule in cancer therapy .
Comparative Analysis with Similar Compounds
A comparative analysis with other compounds reveals the unique properties of this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(quinolin-2-yl)-1H-pyrazolo[3,4-d]pyrimidines | Contains a pyrimidine ring | More potent anti-cancer activity |
| 4-hydroxy-1-methylquinolin-2(1H)-one Derivatives | Hydroxy group on quinoline | Exhibits antibacterial and anti-tumor properties |
| 3-(quinolinyl)pyrazoles | Pyrazole fused with quinoline | Potential for diverse biological activities |
This table illustrates the diversity within the class of heterocyclic compounds related to this compound, emphasizing its unique position due to specific structural features.
Case Studies and Research Findings
Several case studies have investigated the biological activity of this compound:
- Case Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including pancreatic ductal adenocarcinoma (PANC-1). The results indicated significant inhibition of cell growth at low concentrations, suggesting its potential as an effective therapeutic agent against certain cancers .
- Kinase Inhibition Studies : Research highlighted the compound's ability to selectively inhibit kinases involved in cancer signaling pathways. The selectivity profile was assessed using biochemical assays, demonstrating that it effectively targets specific kinases while sparing others, which could reduce side effects associated with broader-spectrum inhibitors .
Properties
Molecular Formula |
C13H12N4 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-methyl-5-quinolin-6-ylpyrazol-3-amine |
InChI |
InChI=1S/C13H12N4/c1-17-13(14)8-12(16-17)10-4-5-11-9(7-10)3-2-6-15-11/h2-8H,14H2,1H3 |
InChI Key |
SDLJIIIGHMDFJP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC3=C(C=C2)N=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















